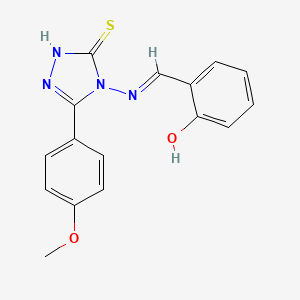![molecular formula C22H22N2O3S B12008432 (2Z)-2-(4-butoxy-3-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12008432.png)
(2Z)-2-(4-butoxy-3-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-(4-ブトキシ-3-エトキシベンジリデン)[1,3]チアゾロ[3,2-a]ベンゾイミダゾール-3(2H)-オンは、チアゾロベンゾイミダゾール類に属する複雑な有機分子です。この化合物の構造は、ブトキシ基とエトキシ基で置換されたベンジリデン部分と縮合したチアゾロ[3,2-a]ベンゾイミダゾールコアを特徴としています。
準備方法
合成経路と反応条件
(2Z)-2-(4-ブトキシ-3-エトキシベンジリデン)[1,3]チアゾロ[3,2-a]ベンゾイミダゾール-3(2H)-オンの合成は、通常、多段階プロセスを伴います。
チアゾロベンゾイミダゾールコアの形成: 最初のステップは、チアゾロベンゾイミダゾールコアの合成を伴います。これは、o-フェニレンジアミンやα-ハロケトンなどの適切な前駆体を酸性または塩基性条件下で環化させることで達成できます。
ベンジリデン部分の導入: 次のステップは、チアゾロベンゾイミダゾールコアと置換されたベンズアルデヒドの縮合を伴います。この場合、4-ブトキシ-3-エトキシベンズアルデヒドが使用されます。この反応は、通常、エタノールまたはメタノールなどの適切な溶媒中で、水酸化ナトリウムまたは炭酸カリウムなどの塩基の存在下で行われます。
精製: 最終生成物は、再結晶またはカラムクロマトグラフィーなどの手法を使用して、目的の化合物を高純度で得ます。
工業的生産方法
この化合物の工業的生産は、同様の合成経路に従う可能性がありますが、より大規模に行われます。収率を最大化し、コストを最小限に抑えるために、温度、溶媒の選択、反応時間などの反応条件の最適化が重要です。効率とスケーラビリティを向上させるために、連続フローリアクターや自動合成プラットフォームを使用できます。
化学反応の分析
反応の種類
酸化: この化合物は、特にベンジリデン部分で酸化反応を起こす可能性があります。過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用して、追加の官能基を導入したり、既存の官能基を変更したりすることができます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して、ベンジリデン部分で実行でき、対応するベンジル誘導体の形成につながります。
置換: エトキシ基とブトキシ基は、求核置換反応によって他の官能基と置換することができます。たとえば、強求核剤であるメタノールナトリウムで処理すると、これらの基をメトキシ基で置換することができます。
一般的な試薬と条件
酸化: 水性または酸性媒体中の過マンガン酸カリウム。
還元: エタノールまたはメタノール中の水素化ホウ素ナトリウム。
置換: メタノール中のメタノールナトリウム。
主要な生成物
酸化: ヒドロキシル基またはカルボニル基の導入。
還元: ベンジル誘導体の形成。
置換: エトキシ基とブトキシ基の他のアルコキシ基への置換。
科学研究の応用
化学
化学において、(2Z)-2-(4-ブトキシ-3-エトキシベンジリデン)[1,3]チアゾロ[3,2-a]ベンゾイミダゾール-3(2H)-オンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学
生物学的に、この化合物は、その潜在的な抗菌性、抗真菌性、および抗癌活性に対するさまざまなアッセイで有望な結果を示しています。生物学的巨大分子と相互作用する能力は、創薬と開発のための貴重な候補となっています。
医学
医学において、この化合物は、その潜在的な治療効果について調査されています。その独自の構造により、特定の分子標的に作用することができ、さまざまな疾患の治療のための新しい薬剤の開発のための候補となっています。
工業
工業的に、この化合物は、特定の特性を持つ新しい材料の開発に使用できます。その独特の化学構造により、物理的および化学的特性を改変することができ、さまざまな産業用途に適しています。
科学的研究の応用
Chemistry
In chemistry, (2Z)-2-(4-butoxy-3-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various assays for its potential antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological macromolecules makes it a valuable candidate for drug discovery and development.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new drugs for the treatment of various diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the modification of its physical and chemical properties, making it suitable for various industrial applications.
作用機序
(2Z)-2-(4-ブトキシ-3-エトキシベンジリデン)[1,3]チアゾロ[3,2-a]ベンゾイミダゾール-3(2H)-オンの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素、受容体、または他のタンパク質に結合して、その活性を調節することができます。この相互作用は、酵素活性の阻害、受容体シグナル伝達の調節、またはタンパク質間の相互作用の破壊などのさまざまな生物学的効果をもたらす可能性があります。関与する正確な分子標的と経路は、特定の用途と生物学的コンテキストによって異なります。
類似の化合物との比較
類似の化合物
(2Z)-2-(4-メトキシ-3-エトキシベンジリデン)[1,3]チアゾロ[3,2-a]ベンゾイミダゾール-3(2H)-オン: 類似の構造ですが、ブトキシ基の代わりにメトキシ基があります。
(2Z)-2-(4-ブトキシ-3-メトキシベンジリデン)[1,3]チアゾロ[3,2-a]ベンゾイミダゾール-3(2H)-オン: 類似の構造ですが、エトキシ基の代わりにメトキシ基があります。
(2Z)-2-(4-ブトキシ-3-エトキシベンジリデン)[1,3]チアゾロ[3,2-a]ベンゾイミダゾール-3(2H)-チオン: 類似の構造ですが、ケトン基の代わりにチオン基があります。
独自性
(2Z)-2-(4-ブトキシ-3-エトキシベンジリデン)[1,3]チアゾロ[3,2-a]ベンゾイミダゾール-3(2H)-オンの独自性は、官能基の特定の組み合わせにあります。ブトキシ基とエトキシ基の両方の存在とチアゾロベンゾイミダゾールコアは、類似の化合物とは異なる一連の化学的および生物学的特性を提供します。この独自性により、さまざまな科学的および産業用途のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
(2Z)-2-(4-methoxy-3-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: Similar structure but with a methoxy group instead of a butoxy group.
(2Z)-2-(4-butoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: Similar structure but with a methoxy group instead of an ethoxy group.
(2Z)-2-(4-butoxy-3-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-thione: Similar structure but with a thione group instead of a ketone group.
Uniqueness
The uniqueness of (2Z)-2-(4-butoxy-3-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one lies in its specific combination of functional groups. The presence of both butoxy and ethoxy groups, along with the thiazolobenzimidazole core, provides a unique set of chemical and biological properties that distinguish it from similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C22H22N2O3S |
|---|---|
分子量 |
394.5 g/mol |
IUPAC名 |
(2Z)-2-[(4-butoxy-3-ethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C22H22N2O3S/c1-3-5-12-27-18-11-10-15(13-19(18)26-4-2)14-20-21(25)24-17-9-7-6-8-16(17)23-22(24)28-20/h6-11,13-14H,3-5,12H2,1-2H3/b20-14- |
InChIキー |
GIHIZXMFKMZSAI-ZHZULCJRSA-N |
異性体SMILES |
CCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)OCC |
正規SMILES |
CCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12008356.png)
![2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B12008360.png)
![3-[(3-fluorophenyl)methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-amine](/img/structure/B12008362.png)
![3,4-dihydronaphtho[1,8-bc]azepin-2(1H)-one](/img/structure/B12008369.png)
![2-(1-naphthyl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12008375.png)
![N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}heptanamide](/img/structure/B12008389.png)

![(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008410.png)
![4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12008412.png)
![N-cyclohexyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12008414.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12008422.png)
![2-{4-allyl-5-[(1-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12008425.png)

